4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}MORPHOLINE
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Overview
Description
4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}MORPHOLINE is a heterocyclic compound that combines the structural features of triazoloquinoxaline and morpholine.
Preparation Methods
The synthesis of 4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}MORPHOLINE typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized using appropriate reagents and conditions, such as heating with acetic anhydride.
Industrial Production: Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Scientific Research Applications
4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It is explored as a potential antiviral and antimicrobial agent. It has shown promising activity against various pathogenic organisms.
Cancer Research: The compound has been investigated for its cytotoxic activities against melanoma cell lines, demonstrating potential as an anticancer agent.
Pharmacology: It is studied for its potential as an A2B receptor antagonist, which may help in the development of new chemotherapeutic agents.
DNA Intercalation: The compound and its derivatives have been evaluated for their DNA intercalation activities, which are relevant in anticancer research.
Mechanism of Action
The mechanism of action of 4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}MORPHOLINE involves:
Comparison with Similar Compounds
4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}MORPHOLINE can be compared with other similar compounds:
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]quinoxaline: Another class of compounds with similar pharmacological profiles, particularly in anticancer research.
Fluoroquinolones: These antibiotics contain a piperazine moiety, similar to the morpholine ring in the compound, and exhibit broad-spectrum antibacterial activity.
Properties
IUPAC Name |
4-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10-16-17-14-13(18-6-8-20-9-7-18)15-11-4-2-3-5-12(11)19(10)14/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRGNVJEVZTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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